17-Gmb-apa-GA
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Overview
Description
Preparation Methods
The synthesis of 17-Gmb-apa-GA involves the modification of geldanamycin to introduce a maleimido moiety. This modification allows for the conjugation of geldanamycin to other molecules, such as monoclonal antibodies . The synthetic route typically involves the following steps:
Starting Material: Geldanamycin.
Reaction with Maleimido Derivative: Geldanamycin is reacted with a maleimido derivative under specific conditions to introduce the maleimido moiety.
Purification: The product is purified using chromatographic techniques to obtain this compound with high purity.
Chemical Reactions Analysis
17-Gmb-apa-GA undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The maleimido moiety allows for substitution reactions, enabling the conjugation of this compound to other molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17-Gmb-apa-GA has a wide range of scientific research applications, including:
Mechanism of Action
17-Gmb-apa-GA exerts its effects by inhibiting Hsp90, a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins . By binding to Hsp90, this compound disrupts its chaperone activity, leading to the degradation of client proteins that rely on Hsp90 for stability. This inhibition affects various cellular pathways, including those involved in cell growth, survival, and stress responses .
Comparison with Similar Compounds
17-Gmb-apa-GA is unique due to its maleimido moiety, which allows for the conjugation to other molecules, such as monoclonal antibodies . Similar compounds include:
Geldanamycin: The parent compound of this compound, also an Hsp90 inhibitor but lacks the maleimido moiety.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): Another analog of geldanamycin with different modifications, used in cancer research.
17-DMAG (17-Dimethylaminoethylamino-17-demethoxygeldanamycin): A water-soluble analog of geldanamycin with similar Hsp90 inhibitory properties.
These compounds share the common feature of Hsp90 inhibition but differ in their chemical modifications and specific applications.
Properties
Molecular Formula |
C39H53N5O11 |
---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[3-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]propylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C39H53N5O11/c1-22-18-26-34(42-16-9-15-41-31(46)12-8-17-44-32(47)13-14-33(44)48)28(45)21-27(36(26)50)43-38(51)23(2)10-7-11-29(53-5)37(55-39(40)52)25(4)20-24(3)35(49)30(19-22)54-6/h7,10-11,13-14,20-22,24,29-30,35,37,42,49H,8-9,12,15-19H2,1-6H3,(H2,40,52)(H,41,46)(H,43,51)/b11-7-,23-10+,25-20+/t22-,24+,29+,30+,35-,37+/m1/s1 |
InChI Key |
OPWAYYOLUIAKCJ-WOTUWNQMSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCNC(=O)CCCN3C(=O)C=CC3=O)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCNC(=O)CCCN3C(=O)C=CC3=O)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
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